2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione
Description
Properties
IUPAC Name |
2-(4-methylanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-6-8-15(9-7-14)22-18-19(23-10-12-26-13-11-23)21(25)17-5-3-2-4-16(17)20(18)24/h2-9,22H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKOWVOSSLUPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Amination Protocol
Step 1: Introduction of 4-Methylphenylamino Group
2,3-Dichloro-1,4-naphthoquinone reacts with 4-methylaniline in refluxing ethanol (36–48 hours) under nitrogen, yielding 2-chloro-3-[(4-methylphenyl)amino]-1,4-naphthoquinone (intermediate).
| Parameter | Value | Source |
|---|---|---|
| Solvent | Absolute ethanol | |
| Temperature | Reflux (78°C) | |
| Yield | 52–64% (similar analogs) | |
| Purification | Silica gel column chromatography |
Step 2: Morpholino Substitution
The intermediate undergoes nucleophilic displacement with morpholine in the presence of a base (e.g., diisopropylethylamine) at 60–80°C for 12–24 hours, replacing the remaining chlorine atom.
- Base selection impacts reaction efficiency (e.g., NaH accelerates substitution).
- Morpholine’s strong nucleophilicity drives complete conversion under mild conditions.
Direct Coupling via Reductive Amination (Alternative Route)
For analogs lacking halogens, reductive amination of 1,4-naphthoquinone derivatives is viable:
- 1,4-Naphthoquinone is treated with 4-methylphenylhydrazine to form a hydrazone intermediate.
- Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone to the corresponding amine.
- The amine intermediate reacts with morpholine-4-carbonyl chloride under Schotten-Baumann conditions to install the morpholino moiety.
- Lower yields (~30–40%) due to competing side reactions.
- Requires strict anhydrous conditions for acyl chloride stability.
Spectroscopic Validation and Characterization
Post-synthesis, structural confirmation relies on:
Table 1: Representative Analytical Data
| Technique | Key Signals (Target Compound) | Reference Compound |
|---|---|---|
| ¹H NMR (DMSO-d₆) | - δ 2.27 (s, 3H, CH₃) - δ 3.60–3.75 (m, 8H, morpholine) - δ 7.01–8.01 (m, aromatic H) |
|
| ¹³C NMR | - 177.1, 180.6 ppm (C=O) - 52.3 ppm (morpholine C) |
|
| IR | 3200–3400 cm⁻¹ (N–H), 1660–1680 cm⁻¹ (C=O) |
Industrial-Scale Considerations
For bulk synthesis, vanadium oxide-catalyzed oxidation of naphthalene provides 1,4-naphthoquinone feedstock. Subsequent halogenation (Cl₂ or Br₂) generates reactive intermediates for large-scale amination.
- Morpholine’s volatility necessitates closed-system reactors.
- Column chromatography is impractical industrially; alternative purification (e.g., crystallization) is preferred.
Emerging Methodologies
Recent advances include microwave-assisted synthesis , reducing reaction times from hours to minutes (e.g., 15 minutes at 120°C in DMF) for analogous naphthoquinones.
Chemical Reactions Analysis
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include hydroquinone derivatives and substituted naphthoquinones.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of naphthoquinone derivatives for their anticancer activity. The results demonstrated that modifications to the naphthalene core enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on this scaffold .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial cell membranes and inhibit their growth.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data indicates that the compound exhibits varying degrees of effectiveness against different pathogens, highlighting its potential as an antimicrobial agent .
Neuroprotective Effects
Recent studies suggest that compounds with similar structures may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation.
Case Study:
In a preclinical model of neurodegeneration, a derivative of the compound was shown to reduce oxidative stress markers and improve cognitive function in mice. This suggests that the compound could serve as a lead for developing neuroprotective drugs .
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound also targets specific enzymes and proteins involved in cellular pathways, disrupting their normal functions .
Comparison with Similar Compounds
Substituent Variations in Naphthoquinone Derivatives
Key structural analogs differ in substituents at positions 2 and 3 of the naphthoquinone core. Below is a comparative analysis:
Key Observations:
- Solubility: The morpholin-4-yl group in the target compound improves aqueous solubility relative to chlorine or alkylamino substituents in analogs .
- Biological Activity: Chalcone derivatives (e.g., 6a–c) prioritize anticancer activity via extended conjugation, whereas the target compound’s morpholine may modulate kinase inhibition or metabolic stability .
Biological Activity
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a morpholine group and an aniline derivative. Its molecular formula is , indicating it possesses both hydrophilic and lipophilic characteristics that may influence its bioavailability and interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antioxidant Activity : The presence of the naphthalene structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : The compound's ability to interact with various receptors (e.g., adenosine receptors) has been noted, suggesting its role as an allosteric modulator in cellular signaling pathways.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Cytotoxicity | Inhibition of cancer cell growth | |
| Enzyme inhibition | Inhibition of kinase activity | |
| Receptor modulation | Allosteric enhancement |
Case Studies
-
Anticancer Activity :
A study investigated the cytotoxic effects of the compound on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest. -
Neuroprotective Effects :
Another research focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The compound was shown to reduce neuronal apoptosis by upregulating antioxidant defenses. -
Cardiovascular Implications :
Investigations into cardiovascular effects revealed that the compound may improve endothelial function by enhancing nitric oxide availability through its antioxidant properties.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:
- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1 hour.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Mostly excreted via urine as metabolites.
Q & A
Q. Basic Research Focus
- Methodological Answer : Use reflux conditions with DMF as a solvent (21 hours, 1:1 molar ratio of precursors) followed by recrystallization in EtOH/DMF (5:0.5) to isolate crystalline products. Monitor reaction progress via TLC and optimize quenching by pouring the mixture onto ice-water to precipitate impurities . For derivatives with halogen substituents, adjust stoichiometry (e.g., 1.72 mmol of brominated precursors) and employ column chromatography for purification if crystallization fails .
How can researchers resolve contradictions between observed antioxidant and anticancer activities in preliminary assays?
Q. Advanced Research Focus
- Methodological Answer : Design dose-response experiments to distinguish between pro-oxidant (anticancer) and antioxidant mechanisms. Use ROS (reactive oxygen species) detection assays (e.g., DCFH-DA) alongside MTT cytotoxicity tests. For example, derivatives with morpholine groups may exhibit dual activity due to redox cycling; employ ESR spectroscopy to confirm radical scavenging vs. generation pathways .
What analytical techniques are critical for structural elucidation and confirming regioselectivity in derivatives?
Q. Basic Research Focus
- Methodological Answer : Combine H/C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.16–8.25 ppm) and IR spectroscopy to confirm carbonyl stretches (~1650–1750 cm). For morpholine-containing analogs, use HRMS for molecular ion validation (e.g., [M+H] at 352.2–354.4) and X-ray crystallography to resolve polymorphic ambiguities .
How should experimental designs account for solvent-dependent polymorphism during crystallization?
Q. Advanced Research Focus
- Methodological Answer : Screen solvents (e.g., DMF, EtOH, acetone) under controlled humidity and temperature. For naphthoquinones, DMF often yields planar structures with C–H⋯O interactions, while EtOH promotes helical packing. Use DSC (differential scanning calorimetry) to identify metastable forms and PXRD to track phase transitions .
What computational approaches support the prediction of electronic properties relevant to bioactivity?
Q. Advanced Research Focus
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to map HOMO-LUMO gaps and assess electron-withdrawing/donating effects of the 4-methylphenyl and morpholine groups. Compare Mulliken charges with experimental redox potentials (e.g., cyclic voltammetry) to validate quinone-mediated electron transfer .
How can researchers evaluate ecological risks of this compound during preclinical development?
Q. Advanced Research Focus
- Methodological Answer : Follow INCHEMBIOL guidelines:
What strategies enhance the reproducibility of biological activity assays across independent studies?
Q. Basic Research Focus
- Methodological Answer : Standardize cell lines (e.g., HepG2 for liver cancer) and culture conditions (e.g., 5% CO, 37°C). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments with ANOVA analysis (p < 0.05). For antioxidant assays, calibrate DPPH/ABTS radical concentrations to minimize batch variability .
How can structure-activity relationships (SAR) guide the design of more potent analogs?
Q. Advanced Research Focus
- Methodological Answer : Systematically modify substituents:
- Morpholine Ring : Replace with piperazine to assess hydrogen-bonding effects.
- 4-Methylphenyl Group : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity.
- Quinone Core : Fluorinate the naphthalene ring to improve membrane permeability.
Validate using molecular docking (AutoDock Vina) against target proteins like Topoisomerase II .
What are common pitfalls in interpreting NMR spectra of naphthoquinone derivatives?
Q. Basic Research Focus
- Methodological Answer : Avoid misassigning quinone carbonyl peaks (δ ~180 ppm in C NMR) as aromatic carbons. For morpholine protons, expect splitting patterns (δ 3.5–4.0 ppm) due to coupling with adjacent CH groups. Use DEPT-135 to distinguish CH signals in 4-methylphenyl substituents .
How can researchers address low aqueous solubility in in vivo studies?
Q. Advanced Research Focus
- Methodological Answer : Develop PEGylated nanoparticles or β-cyclodextrin complexes. Characterize solubility enhancements via phase-solubility diagrams and validate bioavailability in rodent models using HPLC-MS/MS plasma analysis. Compare AUC (area under the curve) values against free compound controls .
What statistical frameworks are appropriate for analyzing time-dependent biological data (e.g., ROS generation)?
Q. Advanced Research Focus
- Methodological Answer : Apply mixed-effects models to account for repeated measurements. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., apoptosis onset). For nonlinear kinetics (e.g., ROS burst), fit data to Michaelis-Menten or Hill equations using GraphPad Prism .
How can synthetic byproducts be identified and minimized during scale-up?
Q. Basic Research Focus
- Methodological Answer : Use LC-MS to detect halogenated side products (e.g., di-substituted quinones). Optimize reaction time (≤24 hours) and employ scavengers (e.g., silica gel) to trap excess brominating agents. For industrial-scale batches, implement PAT (process analytical technology) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
